molecular formula C6H7NO2 B568700 1-Acetyl-1H-pyrrol-3(2H)-one CAS No. 114049-73-9

1-Acetyl-1H-pyrrol-3(2H)-one

Cat. No.: B568700
CAS No.: 114049-73-9
M. Wt: 125.127
InChI Key: XHHBGWNQXNWLQQ-UHFFFAOYSA-N
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Description

1-Acetyl-1H-pyrrol-3(2H)-one is a versatile pyrrolinone-based building block of significant interest in organic synthesis and medicinal chemistry research. Compounds featuring the 1H-pyrrol-3(2H)-one scaffold are recognized as fundamental units in molecules with notable biological activities and are prevalent in various natural products . This structure is a prominent class of skeleton found in numerous biological pharmaceutical molecules and natural products . Researchers value this scaffold for developing new antibacterial agents, as pyrrole derivatives are a noteworthy family of bioactive molecules used in agrochemical and pharmaceutical chemistry . The pyrrolinone core can be synthesized through various methods, including asymmetric organocatalysis and photoredox-catalyzed tandem reactions, highlighting its relevance in exploring modern synthetic methodologies . The acetyl substituent on the nitrogen atom makes this compound a valuable synthon for further chemical modifications, facilitating the construction of more complex, functionally diverse heterocyclic systems for biological evaluation. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-acetyl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5(8)7-3-2-6(9)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHBGWNQXNWLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-pyrrol-3(2H)-one can be synthesized through several methods. One common approach involves the acylation of pyrrole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-pyrrol-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrolidone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring, enhancing its chemical versatility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1-Acetyl-1H-pyrrol-3(2H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 1-Acetyl-1H-pyrrol-3(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The compound’s molecular structure allows it to form hydrogen bonds and other interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one (CAS 34581-92-5)
  • Structure : Features a partially saturated pyrrolone ring (2,5-dihydro) with an acetyl group at N1 and a methyl group at C3.
  • Molecular weight = 155.15 g/mol (C₇H₉NO₂) .
  • Key Difference : Saturation at C2 and C5 distinguishes it from the fully unsaturated 1H-pyrrol-3(2H)-one system, altering conjugation and stability.
(b) Ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 936-12-9)
  • Structure : A pyrrole derivative with an ester group at C3 and a methyl group at C2.
  • Properties: Molecular weight = 153.18 g/mol (C₈H₁₁NO₂). Log S (aqueous solubility) = -1.6, indicating moderate hydrophobicity. The ester group enhances solubility in organic solvents compared to acetylated lactams .
  • Key Difference : The absence of a lactam ring reduces hydrogen-bonding capacity, impacting biological activity and crystallinity.
(c) 1-Methyl-3-nitro-1H-pyrrole (CAS 823-72-3)
  • Structure : A nitro-substituted pyrrole with a methyl group at N1.
  • Properties : Molecular weight = 126.11 g/mol (C₅H₆N₂O₂). The nitro group is strongly electron-withdrawing, making this compound more electrophilic than acetylated pyrrolones .
  • Key Difference : The lack of a lactam ring eliminates tautomerism, simplifying its chemical behavior.

Tautomerism and Substituent Effects

1-Substituted pyrrol-3(2H)-ones, including the acetylated derivative, favor the keto tautomer in the solid state due to resonance stabilization of the lactam carbonyl. In solution, the equilibrium between keto and enol forms depends on solvent polarity and substituent electronic effects . For example:

  • 1-Acetyl-1H-pyrrol-3(2H)-one : The acetyl group at N1 withdraws electron density, stabilizing the keto form.
  • 1-Phenyl-1H-pyrrol-3(2H)-one: A phenyl group (electron-donating) slightly shifts the equilibrium toward the enol form in polar solvents.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Tautomerism (Solid State) Log S (Solubility)
This compound C₆H₇NO₂ 141.13 Acetyl (N1), keto (C3) Keto Not available
1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one C₇H₉NO₂ 155.15 Acetyl (N1), methyl (C4) Not studied Not available
Ethyl 2-methyl-1H-pyrrole-3-carboxylate C₈H₁₁NO₂ 153.18 Ester (C3), methyl (C2) N/A (non-lactam) -1.6
1-Methyl-3-nitro-1H-pyrrole C₅H₆N₂O₂ 126.11 Nitro (C3), methyl (N1) N/A (non-lactam) Not available

Biological Activity

1-Acetyl-1H-pyrrol-3(2H)-one, also known as 1-acetylpyrrole, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring with an acetyl substituent. The molecular formula is C5H7NOC_5H_7NO, and it possesses unique chemical properties that contribute to its biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds synthesized from this structure showed promising activity against various bacterial strains, including those resistant to conventional antibiotics.

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli15
This compoundS. aureus18

These findings suggest that the compound could serve as a lead in developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking studies and in vitro assays. Research indicates that this compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which disrupt cellular homeostasis and promote cell death.

Case Study:
In a study focusing on human cancer cell lines, treatment with this compound resulted in significant morphological changes indicative of apoptosis, such as nuclear fragmentation and cytoplasmic shrinkage. The compound's ability to modulate pathways involved in cell cycle regulation was also noted, further supporting its potential as an anticancer agent .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been shown to inhibit key enzymes involved in metabolic processes, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase.

EnzymeIC50 Value (µM)Reference
DHFR10
Enoyl ACP Reductase15

These inhibitory effects suggest that the compound may have applications in treating diseases linked to these enzymes, such as bacterial infections and cancer.

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Reactive Oxygen Species Generation: Induces oxidative stress leading to apoptosis.
  • Enzyme Inhibition: Disruption of critical metabolic pathways.

Molecular docking studies have provided insights into how this compound interacts with target proteins, highlighting key binding sites that could be exploited for drug design .

Q & A

Q. How is 1-Acetyl-1H-pyrrol-3(2H)-one typically synthesized, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis of pyrrolone derivatives like this compound often involves cyclization or acetylation reactions. Key parameters include:

  • Temperature control : Elevated temperatures (e.g., 80–120°C) may enhance reaction rates but risk side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and stabilize intermediates.
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate acetyl group transfer.
    Reaction progress is monitored via thin-layer chromatography (TLC) and purified using column chromatography. Final characterization employs NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., acetyl protons at δ ~2.2–2.5 ppm; pyrrolone ring protons between δ 5.0–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170–200 ppm) and aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) by separating and quantifying impurities.
  • Mass Spectrometry (MS) : Provides molecular weight verification (e.g., [M+H]+ ion matching theoretical mass).

Q. Table 1: Representative NMR Data for Pyrrolone Derivatives

Positionδ (¹H, ppm)δ (¹³C, ppm)Coupling Constants (Hz)
C=O-~199.8-
Acetyl CH₃2.2522.1-
Pyrrolone H45.0999.1³J₄.₅ = 3.4
Pyrrolone H57.93162.6⁴J₂.₅ = 0.9
Adapted from similar derivatives in

Advanced Research Questions

Q. How does solvent polarity influence the tautomeric equilibrium of this compound in solution?

Answer: The compound exists in keto-enol tautomeric forms , influenced by:

  • Solvent polarity : Polar solvents (e.g., DMSO, water) stabilize the keto form via hydrogen bonding, while non-polar solvents (e.g., chloroform) favor the enol tautomer.
  • Substituent effects : Electron-withdrawing groups (e.g., acetyl) stabilize the keto form.
    NMR experiments (variable solvent studies) quantify tautomer ratios. For example, in D₂O, the keto form dominates (δ ~5.0–5.5 ppm for ring protons), whereas in CDCl₃, enol signals (δ ~10–12 ppm for OH) may appear .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Contradictions often arise from:

  • Experimental variability : Differences in cell lines, assay protocols, or compound purity.
  • Structural analogs : Minor substituent changes (e.g., acetyl vs. benzoyl groups) drastically alter bioactivity.
    Methodological solutions :
    • Standardized assays : Use validated models (e.g., specific kinase inhibition assays) with controls.
    • Structure-Activity Relationship (SAR) studies : Systematically modify substituents and correlate with activity trends (e.g., logP, steric effects) .
    • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., pH, temperature) .

Q. What computational methods are employed to predict the reactivity of this compound in medicinal chemistry applications?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulates interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis.
  • ADMET modeling : Predicts absorption, distribution, and toxicity profiles using software like Schrödinger or MOE.
    Validated experimental data (e.g., IC₅₀ values) refine computational models .

Q. How do steric and electronic effects of substituents influence the stability of this compound derivatives in biological systems?

Answer:

  • Steric effects : Bulky groups (e.g., tert-butyl) hinder enzymatic degradation, enhancing metabolic stability.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, potentially improving target binding but raising toxicity risks.
    Stability is assessed via:
    • Plasma stability assays : Incubate compounds in plasma and monitor degradation via LC-MS.
    • Microsomal stability tests : Evaluate hepatic metabolism using liver microsomes .

Q. Key Considerations for Researchers

  • Data reproducibility : Document reaction conditions, solvent batches, and instrument calibration details.
  • Interdisciplinary collaboration : Combine synthetic chemistry, spectroscopy, and computational biology for robust SAR insights.
  • Ethical reporting : Disclose conflicting data and propose mechanistic hypotheses to guide future studies.

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